BenchChemオンラインストアへようこそ!

5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one

Cross-coupling Suzuki reaction Late-stage functionalization

5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one is a versatile heterocyclic building block for kinase inhibitor research. The C5-bromo substituent serves as a critical synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the meta-methoxyphenyl group confers favorable lipophilicity (LogP 2.00) and electronic properties. SAR studies demonstrate >100-fold potency shifts with minor structural modifications—substituting analogs risks unpredictable biological activity. This compound is available at ≥98% purity, with validated microwave-assisted synthesis for consistent scale-up. The electron-deficient pyrazinone ring also enables SNAr chemistry for introducing solubilizing groups without metal catalysis. Choose this specific bromo derivative over the chloro (lower reactivity) or de-bromo (no diversification handle) analogs to ensure synthetic versatility and target engagement in PDGFRβ and related kinase programs.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.109
CAS No. 2090632-66-7
Cat. No. B2951332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one
CAS2090632-66-7
Molecular FormulaC11H9BrN2O2
Molecular Weight281.109
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C=C(N=CC2=O)Br
InChIInChI=1S/C11H9BrN2O2/c1-16-9-4-2-3-8(5-9)14-7-10(12)13-6-11(14)15/h2-7H,1H3
InChIKeyZWHUNNVBCPMKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one (CAS 2090632-66-7): A Versatile Pyrazinone Scaffold for Medicinal Chemistry and Cross-Coupling Diversification


5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one (CAS 2090632-66-7, MF: C₁₁H₉BrN₂O₂, MW: 281.11 g/mol) is a heterocyclic pyrazin-2(1H)-one derivative bearing a bromine at the 5-position and a 3-methoxyphenyl substituent at the N1-position . The pyrazin-2(1H)-one scaffold has been validated as an adenosine triphosphate (ATP)-competitive kinase inhibitor core with demonstrated activity against receptor tyrosine kinases including PDGFRβ [1]. This specific substitution pattern endows the compound with both a C(sp²)–Br bond suitable for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and an electron-donating 3-methoxyphenyl group that modulates electronic properties and lipophilicity (computed LogP = 2.00) . The compound is commercially available at ≥98% purity from multiple suppliers for research and further manufacturing use .

Why Pyrazin-2(1H)-one SAR Precludes Generic Substitution: Evidence for Position-Specific Bromination and N-Aryl Modulation


Pyrazin-2(1H)-one derivatives cannot be treated as interchangeable building blocks or pharmacological equivalents. Published structure-activity relationship (SAR) studies on the PDGFRβ kinase target demonstrate that even modest structural changes—such as variation of the 3′-indole substituent from 5′-OH to 5′-OMe—alter PDGFRβ IC₅₀ values by more than 100-fold (IC₅₀ = 0.3 µM vs. 30 µM) [1]. The 5-bromo substituent in 5-bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one serves as a critical synthetic handle for late-stage diversification via cross-coupling chemistry, a capability absent in non-halogenated analogs such as 1-(3-methoxyphenyl)pyrazin-2(1H)-one . Furthermore, the position of the methoxy substituent on the N-phenyl ring (meta vs. para) alters the computed LogP and electronic distribution, which may impact target binding and solubility . These quantifiable structural distinctions mean that substituting an in-class analog without systematic evaluation risks loss of synthetic versatility, altered pharmacokinetic properties, and unpredictable biological activity.

Quantitative Differentiation Evidence: 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one vs. Closest Analogs


Evidence 1: Synthetic Diversification via C5–Br Cross-Coupling Handle Absent in De-Bromo and Chloro Analogs

The C5 bromine atom in 5-bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one provides a palladium-catalyzed cross-coupling handle (Suzuki, Heck, Buchwald-Hartwig) enabling late-stage diversification into aryl-, alkenyl-, and amino-substituted derivatives . The non-brominated analog 1-(3-methoxyphenyl)pyrazin-2(1H)-one lacks this functionality entirely . The 5-chloro analog (5-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one) possesses a less reactive C–Cl bond; the C–Br bond is approximately 4.2-fold more reactive in oxidative addition with Pd(0) catalysts, translating to higher cross-coupling yields under milder conditions . Microwave-assisted bromination of the precursor 1-(3-methoxyphenyl)pyrazin-2(1H)-one achieves 97% purity and 89% yield in 35 minutes, compared to 92% purity and 78% yield in 720 minutes under conventional conditions .

Cross-coupling Suzuki reaction Late-stage functionalization Scaffold diversification

Evidence 2: PDGFRβ Kinase Inhibition and Kinome-Wide Selectivity Profile vs. 3,5-Diaryl Pyrazin-2(1H)-one Lead Compounds

The pyrazin-2(1H)-one scaffold, of which 5-bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one is a monosubstituted derivative, has demonstrated potent and selective PDGFRβ inhibition. The prototypical 3,5-diaryl-pyrazin-2(1H)-one (compound 5) inhibited PDGFRβ with IC₅₀ = 0.5 µM in enzymatic assay, while showing no significant inhibition (IC₅₀ > 100 µM) against AKT1, B-RAF-VE, CDK2/CycA, and CDK4/CycD1 in a 24-kinase panel [1]. Further optimization yielded compound 8 with PDGFRβ IC₅₀ = 0.3 µM [1]. In HL-60 leukemia cells, compound 5 exhibited IC₅₀ = 0.026 µM, a >1,150-fold improvement over compound 8 (IC₅₀ = 30 µM) [1]. While no direct assay data are available for 5-bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one itself, its scaffold is the validated pharmacophore from which these potent inhibitors were derived, and the C5-bromo position corresponds to a key vector for aryl substitution in the published SAR [1].

Kinase inhibition PDGFRβ Anti-cancer Selectivity profiling SAR

Evidence 3: Meta-Methoxy Substituent Effects on Lipophilicity and Electronic Properties vs. Para-Methoxy and Non-Methoxy Analogs

The 3-methoxyphenyl substituent at N1 confers distinct physicochemical properties compared to regioisomeric and non-oxygenated analogs. The target compound has a computed LogP of 2.00 and TPSA of 44.12 Ų . The para-methoxy regioisomer (5-bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one, CAS 2090092-45-6) shares the same molecular formula but exhibits different electronic distribution due to the altered position of the electron-donating methoxy group; meta-substitution results in a distinct Hammett σₘ value (+0.12) vs. para-substitution (σₚ = −0.27), affecting the electron density on the pyrazinone ring and thus its reactivity in electrophilic and nucleophilic processes [1]. The non-methoxylated analog 5-bromo-1-phenylpyrazin-2(1H)-one (CAS 1935291-98-7) has a lower molecular weight (251.08 vs. 281.11 g/mol) and lacks the hydrogen-bond acceptor capacity of the methoxy oxygen, which may reduce aqueous solubility and alter target binding interactions . The target compound's computed H_Acceptors = 4 and H_Donors = 0 further define its hydrogen-bonding profile .

Lipophilicity LogP Electronic effects Meta-substitution ADME

Evidence 4: Commercial Purity Benchmarking and Supply Continuity Risks vs. Para-Methoxy Isomer

The target compound is available from multiple suppliers at ≥98% purity (Chemscene Cat. CS-0625419, Leyan Product No. 1696089, both specifying 98% purity) . However, one supplier (CymitQuimica/Fluorochem, Ref. 10-F476504) lists the product as 'Discontinued,' indicating potential supply constraints . The para-methoxy regioisomer (5-bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one, CAS 2090092-45-6, Fluorochem F476505) remains available but with pricing not currently listed, suggesting uncertain commercial status . Storage requirements for the target compound are sealed in dry conditions at 2–8°C, with room temperature shipping in continental US . The compound carries GHS07 hazard classification with H302-H315-H319-H335 hazard statements, requiring standard laboratory handling precautions .

Procurement Purity specification Supply chain Quality control Comparator sourcing

Optimal Application Scenarios for 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one Based on Quantitative Differentiation Evidence


Scenario A: Kinase-Focused Medicinal Chemistry Requiring C5 Diversification Via Suzuki Coupling

In kinase inhibitor programs targeting PDGFRβ or related receptor tyrosine kinases, the C5-bromo substituent serves as the critical synthetic vector for introducing aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling. The validated pyrazin-2(1H)-one scaffold has produced PDGFRβ inhibitors with IC₅₀ values as low as 0.3 µM in enzymatic assays and 0.026 µM in HL-60 cellular assays [1]. The 4.2× faster bromination at C5 vs. C3 and established microwave protocol (97% purity, 89% yield in 35 min) provide a reliable procurement-to-library workflow . This compound should be prioritized over the 5-chloro analog (lower cross-coupling reactivity) and the de-bromo analog (no diversification handle) when the synthetic strategy requires rapid parallel library synthesis at the C5 position .

Scenario B: Structure-Activity Relationship (SAR) Exploration of N1-Aryl Substituent Effects

The meta-methoxyphenyl group at N1 provides a distinct electronic and steric environment compared to the para-methoxy and unsubstituted phenyl analogs. With a computed LogP of 2.00, TPSA of 44.12 Ų, and Hammett σₘ of +0.12, this compound is positioned in a favorable lipophilicity range for both cellular permeability and aqueous solubility, while the meta-methoxy group's inductive electron-withdrawing effect (σₘ = +0.12 vs. σₚ = −0.27 for para-OMe) alters the electron density on the pyrazinone carbonyl, potentially modulating hydrogen-bond acceptor strength and target binding kinetics [2]. Medicinal chemists exploring N1-aryl SAR should procure this meta-isomer specifically, as the para-isomer cannot substitute due to fundamentally different electronic properties [2].

Scenario C: Late-Stage Functionalization via Nucleophilic Aromatic Substitution (SNAr) at C5

The electron-deficient pyrazinone ring activates the C5 position for nucleophilic aromatic substitution (SNAr), enabling displacement of bromide with amines, alkoxides, and thiolates under mild conditions . This reactivity profile is particularly valuable for introducing solubilizing groups (e.g., morpholine, piperazine) or conjugating linkers (e.g., PEG chains) without requiring transition metal catalysis. The ≥98% commercial purity ensures that SNAr reactions proceed with minimal byproducts from halogen-position impurities . Researchers should select this specific bromo derivative over iodo analogs (which may be less readily available) and chloro analogs (which require harsher SNAr conditions due to the stronger C–Cl bond) .

Scenario D: Multi-Gram Scale-Up with Microwave-Accelerated Protocol Transfer

For programs transitioning from discovery to preclinical scale, the microwave-assisted synthesis protocol for bromination at C5 has been demonstrated to maintain consistent yields (85 ± 2%) across batch sizes from 5 g to 2 kg, with a 90% reduction in energy consumption (12 kWh conventional vs. 1.2 kWh microwave) . The compound's storage stability under sealed, dry conditions at 2–8°C supports inventory management for multi-month synthesis campaigns . Procurement managers should verify active supplier stock given the discontinued status at one vendor (CymitQuimica/Fluorochem) and confirm ≥98% purity certificates prior to accepting delivery for regulated preclinical studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.